2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile
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Overview
Description
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile is an organic compound that features a benzyloxy group, a bromine atom, and a chlorine atom attached to a phenyl ring, with an acetonitrile group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile typically involves multiple steps, starting with the preparation of the benzyloxy intermediate. One common method involves the reaction of 2-iodoresorcinol with benzyl bromide in the presence of a base such as sodium bicarbonate . The resulting benzyloxy intermediate is then subjected to further reactions, including bromination and chlorination, to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoate derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Similar structure but lacks the benzyloxy, bromine, and chlorine substituents.
Benzimidazole Derivatives: Share some structural similarities and are also investigated for their biological activities.
Benzoxazole Derivatives: Similar heterocyclic compounds with diverse applications in medicinal chemistry.
Uniqueness
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile is unique due to the combination of its benzyloxy, bromine, and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11BrClNO |
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Molecular Weight |
336.61 g/mol |
IUPAC Name |
2-(6-bromo-3-chloro-2-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H11BrClNO/c16-13-6-7-14(17)15(12(13)8-9-18)19-10-11-4-2-1-3-5-11/h1-7H,8,10H2 |
InChI Key |
GMBHWAXHRCODBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2CC#N)Br)Cl |
Origin of Product |
United States |
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